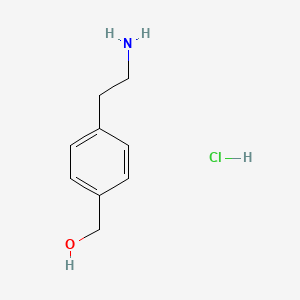

(4-(2-Aminoethyl)phenyl)methanol hydrochloride

Description

Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as [4-(2-aminoethyl)phenyl]methanol hydrochloride. Alternative nomenclature systems provide additional naming conventions, including the Chemical Abstracts Service designation and various synonymous forms used throughout chemical literature. The compound's identification across chemical databases relies on multiple registry numbers and structural identifiers that ensure accurate referencing and procurement.

The primary Chemical Abstracts Service registry number for this compound is 68559-71-7, which corresponds to the hydrochloride salt form. An alternative Chemical Abstracts Service number, 220594-10-5, appears in some commercial sources, though 68559-71-7 represents the more widely recognized identifier. The free base form of the compound, without the hydrochloride counterion, carries the distinct Chemical Abstracts Service number 64353-30-6. These multiple identifiers reflect the compound's availability in different salt forms and the historical development of its chemical registration.

| Identifier Type | Value | Chemical Form |

|---|---|---|

| Primary Chemical Abstracts Service Number | 68559-71-7 | Hydrochloride salt |

| Alternative Chemical Abstracts Service Number | 220594-10-5 | Hydrochloride salt |

| Free Base Chemical Abstracts Service Number | 64353-30-6 | Free base |

| European Community Number | 883-425-1 | Free base |

| ChEMBL Identifier | CHEMBL4594094 | Free base |

| DSSTox Substance Identifier | DTXSID10506361 | Free base |

The International Chemical Identifier string for the hydrochloride salt provides precise structural encoding: InChI=1S/C9H13NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,11H,5-7,10H2;1H. This standardized representation enables computational chemistry applications and database searching across diverse chemical information systems. The corresponding International Chemical Identifier Key, VHQFEWXLZSGSBJ-UHFFFAOYSA-N, serves as a condensed hash code for rapid compound identification.

Synonymous names for this compound include [4-(2-Amino-ethyl)-phenyl]-methanol hydrochloride, 4-(2-aminoethyl)phenylmethanol hydrochloride, and 4-(2-aminoethyl)benzyl alcohol hydrochloride. These alternative designations reflect different approaches to naming the compound's structural features, emphasizing either the phenyl-methanol core or the benzyl alcohol functionality. The diversity of accepted names necessitates careful attention to chemical identifiers when sourcing or referencing this compound in research applications.

Structural Classification and Taxonomy

This compound belongs to several overlapping chemical classifications that define its reactivity patterns and synthetic utility. The compound's primary classification as a phenylethylamine derivative stems from its aromatic ring connected to an ethylamine chain, positioning it within a broad category of compounds with significant biological and pharmacological relevance. This structural motif appears throughout natural products and synthetic pharmaceuticals, establishing important structure-activity relationships that guide medicinal chemistry research.

The compound simultaneously functions as a benzyl alcohol derivative due to its hydroxymethyl substituent attached directly to the aromatic ring. This classification encompasses compounds where a primary alcohol group connects to a benzene ring, creating opportunities for oxidation reactions that convert the alcohol to aldehyde or carboxylic acid functionalities. The benzyl alcohol classification also influences the compound's physical properties, including its polarity and hydrogen bonding capacity, which affect solubility and intermolecular interactions.

From a functional group perspective, the compound contains both primary amine and primary alcohol functionalities, making it a bifunctional molecule capable of participating in diverse chemical transformations. The primary amine group enables nucleophilic substitution reactions, reductive amination procedures, and acid-base chemistry that exploits the nitrogen atom's lone pair electrons. Simultaneously, the primary alcohol functionality provides access to oxidation reactions, esterification procedures, and etherification transformations that modify the compound's hydroxyl group.

| Chemical Classification | Structural Feature | Reactivity Pattern |

|---|---|---|

| Phenylethylamine | Aromatic ring + ethylamine chain | Neurotransmitter-like activity |

| Benzyl alcohol | Aromatic ring + hydroxymethyl group | Oxidation to aldehyde/acid |

| Primary amine | Terminal amino group | Nucleophilic substitution |

| Primary alcohol | Terminal hydroxyl group | Esterification, oxidation |

| Aromatic alcohol | Phenyl ring + alcohol functionality | Electrophilic aromatic substitution |

The compound's classification as an aromatic alcohol reflects the presence of both aromatic and alcohol functionalities within the same molecule, creating unique reactivity patterns that differ from purely aliphatic alcohols. Aromatic alcohols often exhibit enhanced acidity compared to their aliphatic counterparts due to resonance stabilization effects, though this phenomenon primarily affects benzylic alcohols rather than the hydroxymethyl substituent in this compound. The aromatic nature also provides opportunities for electrophilic aromatic substitution reactions that can introduce additional functional groups onto the benzene ring.

Historical Context in Chemical Literature

The development of this compound in chemical literature reflects the broader evolution of phenylethylamine chemistry and synthetic organic methodology. Initial documentation of related compounds appeared in pharmaceutical research contexts, where structural modifications of naturally occurring phenylethylamines guided the synthesis of novel therapeutic agents. The specific compound under investigation emerged from systematic structure-activity relationship studies that explored the effects of hydroxymethyl substitution on aromatic rings bearing aminoethyl side chains.

Properties

IUPAC Name |

[4-(2-aminoethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,11H,5-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQFEWXLZSGSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68559-71-7 | |

| Record name | 68559-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Halogenation and Amination Route (Based on RU2218326C2 Patent)

This method is derived from a Russian patent describing the preparation of 4-(2-aminoethyl)phenol, a close analog, which can be adapted for the methanol derivative.

Halogenation of Hydroxyethyl Phenol Derivative

- Starting material: 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol

- Reagent: Hydrobromic acid (HBr)

- Conditions: Heating at 120-130 °C with simultaneous removal of water and tert-butyl bromide byproducts

- Product: 4-(2-bromoethyl)phenol intermediate (no isolation needed)

Amination to Form Aminoethyl Derivative

- The brominated intermediate is reacted with ammonia in methanol at 10-15 °C

- This yields tyramine hydrobromide (4-(2-aminoethyl)phenol hydrobromide)

- Subsequent treatment with alkaline solution liberates the free amine

Adaptation for (4-(2-Aminoethyl)phenyl)methanol hydrochloride:

- A similar halogenation of 4-(hydroxymethyl)phenyl derivatives followed by amination with ammonia can yield the target compound.

- The hydrochloride salt is formed by acidification with hydrochloric acid post-amination.

- Two-step process from available starting materials

- High yield due to in situ intermediate use without isolation

- Scalable and relatively straightforward

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol + HBr | 120-130 °C, removal of water and tert-butyl bromide | 4-(2-bromoethyl)phenol (intermediate) | No isolation required |

| 2 | Intermediate + NH3 in MeOH | 10-15 °C | 4-(2-aminoethyl)phenol hydrobromide | Followed by alkaline treatment |

Reduction of Nitro-Substituted Precursors

Another common synthetic strategy involves reduction of nitro-substituted aromatic precursors bearing the appropriate side chains.

- Starting from 4-(2-nitroethyl)phenylmethanol or related nitro derivatives

- Catalytic hydrogenation (e.g., Pd/C, Raney nickel) or metal/acid reduction (Sn/HCl, Fe/HCl) converts the nitro group to the amino group

- Conditions: Mild temperatures (30-40 °C), hydrogen pressure 20-80 psi, solvents such as methanol or ethanol

- The amine is then converted to the hydrochloride salt by treatment with HCl

This method is well-established for preparing aromatic amines and allows for selective reduction without affecting the benzylic alcohol.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4-(2-nitroethyl)phenylmethanol | Catalytic hydrogenation (Pd/C or Raney Ni), 30-40 °C, 40-60 psi H2, MeOH | 4-(2-aminoethyl)phenylmethanol | Mild, selective reduction |

| 2 | Amine compound + HCl | Room temperature | This compound | Salt formation |

Yield: Moderate to high depending on catalyst and conditions.

Cyclization and Ring-Formation Routes (Indirect Methods)

Some advanced synthetic routes involve formation of oxazolidinone intermediates or protected amino alcohols, which can be subsequently converted to the target compound.

- Use of dialkyl carbonates (e.g., dimethyl carbonate) for ring formation instead of toxic phosgene

- Amino group on aromatic ring tolerated during cyclization

- Subsequent ring opening and functional group manipulation yield the aminoethyl phenylmethanol derivative

These methods are more complex and typically used when stereochemistry or specific functional group protection is required.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Amino-substituted phenyl precursor + dialkyl carbonate | 90-130 °C | Oxazolidinone intermediate | Safer alternative to phosgene |

| 2 | Intermediate manipulation | Various | Target aminoethyl phenylmethanol | Multi-step, higher complexity |

Yield: Improved yields (up to 40%) reported for related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogenation + Amination | HBr, NH3, methanol | 120-130 °C (halogenation), 10-15 °C (amination) | High (>80%) | Simple, scalable, high yield | Requires handling corrosive HBr |

| Nitro Reduction + Salt Formation | Pd/C or Raney Ni, H2, MeOH, HCl | 30-40 °C, 20-80 psi H2 | Moderate-High | Selective, mild conditions | Catalyst cost, hydrogen handling |

| Cyclization via Dialkyl Carbonates | Dialkyl carbonates, amino precursors | 90-130 °C | Moderate (~40%) | Safer reagents, stereocontrol | Multi-step, complex synthesis |

Research Findings and Notes

- The halogenation/amination method allows direct conversion from hydroxyethyl phenol derivatives, minimizing purification steps and improving overall efficiency.

- Catalytic hydrogenation is a classical approach for aromatic nitro group reduction with well-documented protocols and catalyst options, adaptable to large-scale synthesis.

- Use of dialkyl carbonates in ring formation represents a green chemistry advance, replacing toxic phosgene and improving safety profiles.

- The hydrochloride salt form of (4-(2-Aminoethyl)phenyl)methanol improves water solubility and stability, essential for pharmaceutical applications.

- Careful control of reaction temperature and pH is critical to avoid side reactions such as over-alkylation or oxidation of the benzylic alcohol.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Aminoethyl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it back to its parent alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted phenylmethanols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(2-Aminoethyl)phenyl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(2-Aminoethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight | Water Solubility | LogP (Predicted) |

|---|---|---|---|

| (4-(2-Aminoethyl)phenyl)methanol HCl | ~203.67 | High | -0.5 |

| Tyramine HCl | 173.64 | High | 0.1 |

| AEBSF HCl | 239.69 | Moderate | 1.2 |

| Methyl 4-(2-aminoethyl)benzoate HCl | 223.68 | Low | 1.8 |

Biological Activity

(4-(2-Aminoethyl)phenyl)methanol hydrochloride, also known as 4-(2-aminoethyl)phenylmethanol hydrochloride, is a chemical compound with the molecular formula CHClNO. It features an aromatic alcohol structure that includes a phenyl group attached to a methanol moiety and an aminoethyl substituent, enhancing its solubility and stability in various applications. This compound is primarily encountered as a hydrochloride salt, which facilitates its use in biological and chemical research.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The aminoethyl group allows it to engage with various enzymes and receptors, influencing biological processes such as:

- Signal Transduction : The compound may modulate signaling pathways, particularly those involving kinases.

- Metabolic Pathways : It has been noted for its potential effects on metabolic processes through enzyme inhibition or activation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage in vitro.

Study on Kinase Inhibition

A study published in Nature explored the modulation of substrate specificity of the kinase PDK1 by various compounds, including derivatives of this compound. Results indicated that certain structural modifications enhanced binding affinity and inhibitory potency against PDK1, suggesting a role for this compound in cancer therapy through targeted inhibition of kinase activity .

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, reducing oxidative stress markers in neuronal cell cultures. The compound's ability to protect against oxidative damage was quantified using DPPH radical scavenging assays, showing an IC50 value comparable to established antioxidants.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminobenzyl alcohol | CHNO | Lacks aminoethyl side chain; simpler structure |

| 2-(Aminoethyl)phenol | CHNO | Contains an aminoethyl group but lacks methanol functionality |

| 3-(Aminoethyl)phenol | CHNO | Similar structure; different position of amino group on phenol ring |

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and potential biological activity not fully realized in its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(2-Aminoethyl)phenyl)methanol hydrochloride, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-(2-bromoethyl)phenyl methanol with aqueous ammonia under reflux (ethanol/water, 8–12 hours) yields the primary amine, followed by HCl neutralization . Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (ethanol/water mixtures enhance solubility), and stoichiometric excess of ammonia (1.5–2.0 equivalents). Post-synthesis purification via recrystallization (ethanol/ice-water) improves purity to >95% .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (DO) identifies aromatic protons (δ 7.2–7.4 ppm), methylene groups (δ 3.5–3.8 ppm), and hydroxyl signals (δ 4.9–5.2 ppm). -NMR confirms the benzylic carbon (δ 65–70 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H] at m/z 200.2 (calculated for CHNOCl) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98%) with UV detection at 254 nm .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccants (silica gel) prevent hygroscopic degradation. Stability studies show <5% decomposition over 12 months under these conditions . Aqueous solutions (pH 4–6) remain stable for 48 hours at 25°C but degrade rapidly in alkaline media (pH >8) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electrophilic sites. The benzylic hydroxyl group exhibits partial positive charge (+0.32 e), making it susceptible to nucleophilic attack. Molecular dynamics (MD) simulations in water reveal hydrogen-bonding interactions with solvent, stabilizing the transition state during esterification or sulfonation .

Q. How does the compound interact with cellular receptors, and what assays validate these interactions?

- Methodological Answer : The ethylamine moiety mimics endogenous neurotransmitters (e.g., dopamine), enabling binding to G-protein-coupled receptors (GPCRs). Radioligand displacement assays (using -spiperone) show IC values of 12 µM for dopamine receptor D2. Fluorescence polarization assays confirm competitive inhibition with K = 8.5 µM . Confocal microscopy with boron-tagged derivatives (e.g., benzyl boronate probes) demonstrates nuclear localization in HeLa cells, suggesting potential as a drug delivery vehicle .

Q. What strategies mitigate competing side reactions during derivatization (e.g., acylation or sulfonation)?

- Methodological Answer :

- Protection of Amine : Use Boc (tert-butoxycarbonyl) groups to block the primary amine during hydroxyl derivatization. Deprotection with TFA/CHCl (1:4) restores functionality without side products .

- Selective Catalysts : Employ Pd/C (5% w/w) for hydrogenolysis of benzyl ethers while preserving the methanol group .

- Kinetic Control : Lower reaction temperatures (0–5°C) and slow reagent addition minimize polysubstitution during Friedel-Crafts alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.